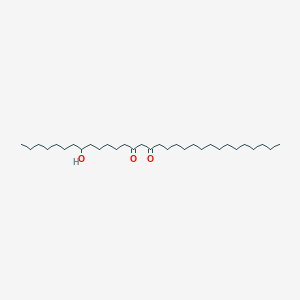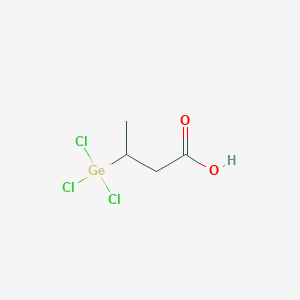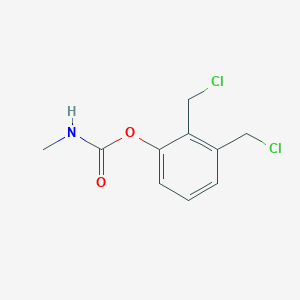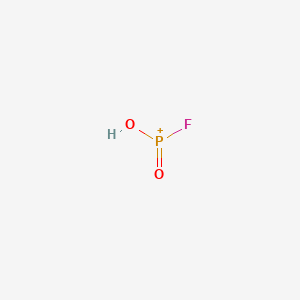![molecular formula C13H20O2Si B14711250 Ethyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 18192-31-9](/img/structure/B14711250.png)
Ethyl 3-[dimethyl(phenyl)silyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with dimethylphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-[dimethyl(phenyl)silyl]propanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules to enhance their stability and bioavailability.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with improved mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-[dimethyl(phenyl)silyl]propanoate involves its interaction with various molecular targets, primarily through the silicon atom. The silicon-carbon bonds in the compound provide unique reactivity, allowing it to form stable complexes with other molecules. This can lead to enhanced stability and bioavailability of the modified molecules .
Comparación Con Compuestos Similares
Ethyl 3-phenylpropanoate: Similar structure but lacks the silicon atom.
Ethyl 3-(trimethylsilyl)propanoate: Contains a trimethylsilyl group instead of the dimethyl(phenyl)silyl group.
Uniqueness: Ethyl 3-[dimethyl(phenyl)silyl]propanoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to its carbon analogs .
Propiedades
Número CAS |
18192-31-9 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
ethyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C13H20O2Si/c1-4-15-13(14)10-11-16(2,3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
Clave InChI |
ZYUMTBJNPJVHLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


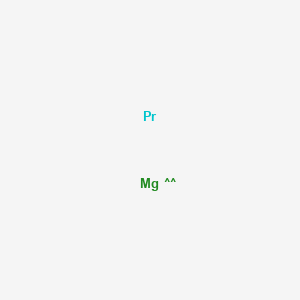

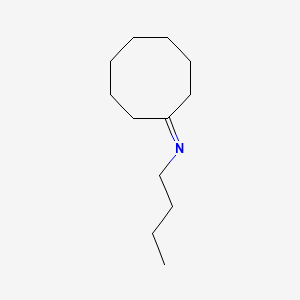

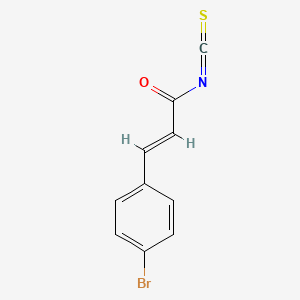
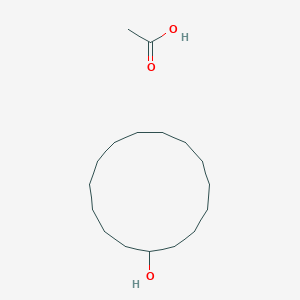

![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
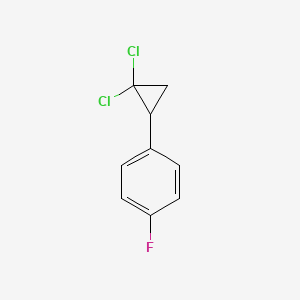
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
